3-(((3-Mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol
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Overview
Description
3-(((3-Mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((3-Mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through the cyclization of appropriate precursors. For instance, the reaction of hydrazine derivatives with carbon disulfide and subsequent cyclization can yield triazole rings.
Substitution Reactions:
Condensation Reaction: The final step involves the condensation of the triazole derivative with a phenolic compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group in the compound can undergo oxidation to form disulfides.
Reduction: The imino group can be reduced to form amines.
Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Ethers or esters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used as a corrosion inhibitor for metals and alloys
Mechanism of Action
The biological activity of 3-(((3-Mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is primarily attributed to its ability to interact with various molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, modulating their activity. The mercapto group can chelate metal ions, which is crucial for its role as a corrosion inhibitor .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with broad-spectrum antifungal activity.
3-Mercapto-1,2,4-triazole: Known for its antioxidant properties.
5-(2-Methylphenyl)-1,2,4-triazole: Similar structure but lacks the mercapto and phenolic groups.
Properties
Molecular Formula |
C16H14N4OS |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-[(E)-(3-hydroxyphenyl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14N4OS/c1-11-5-2-3-8-14(11)15-18-19-16(22)20(15)17-10-12-6-4-7-13(21)9-12/h2-10,21H,1H3,(H,19,22)/b17-10+ |
InChI Key |
UYUITPCYFSMPPF-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)O |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC(=CC=C3)O |
Origin of Product |
United States |
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